N-Nitrosobis(2-hydroxypropyl)amine
Overview
Description
N-Nitrosobis(2-hydroxypropyl)amine is a nitrosamine compound with the molecular formula C6H14N2O3. It is known for its genotoxic and carcinogenic properties, targeting organs such as the lung, liver, thyroid, and kidney . This compound is often used in scientific research to study carcinogenesis and the effects of nitrosamines on biological systems.
Mechanism of Action
Target of Action
Diisopropanolnitrosamine, also known as N-Nitrosobis(2-hydroxypropyl)amine or DHPN, is a carcinogenic agent . The primary target organ of DHPN in rats is the lung , indicating that the carcinogenic action of DHPN is similar to that of higher doses previously reported . It has also been found to induce tumors in the rat thyroid gland .
Mode of Action
It is known to induce carcinogenic effects, leading to the development of tumors in the lung and thyroid gland in rats . The interaction of DHPN with its targets leads to changes at the cellular level, promoting the development of cancerous cells.
Biochemical Pathways
It is known that dhpn interacts with genes that are annotated to the enriched gene ontology term, positive regulation of protein phosphorylation . This suggests that DHPN may influence protein phosphorylation pathways, which play a crucial role in various cellular processes, including cell growth and differentiation, both of which are key factors in cancer development.
Pharmacokinetics
It is known that dhpn is a potent carcinogen, and its effects can be observed in various organs depending on the dosage
Result of Action
The primary result of DHPN’s action is the induction of carcinogenic effects, leading to the development of tumors in the lung and thyroid gland in rats . This is likely due to changes at the cellular level, such as alterations in protein phosphorylation pathways , which can promote the development of cancerous cells.
Biochemical Analysis
Biochemical Properties
Diisopropanolnitrosamine is a thick yellow oil with a molecular formula of C6H14N2O3 and a molecular weight of 162.19 . It shows carcinogenicity in duct cells . The in vivo activation of Diisopropanolnitrosamine primarily occurs in the liver
Cellular Effects
Diisopropanolnitrosamine has been shown to induce carcinoma in various organs such as the pancreas and the thyroid . In a study conducted on rat thyroid tumors induced by Diisopropanolnitrosamine, it was found that the compound led to the development of nodular lesions in the thyroid glands
Molecular Mechanism
It is known to be a genotoxic carcinogen, targeting the lung, liver, thyroid, and kidney . It is suggested that Diisopropanolnitrosamine may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound’s carcinogenic effects can be observed over time
Metabolic Pathways
It is known that the in vivo activation of Diisopropanolnitrosamine primarily occurs in the liver
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Nitrosobis(2-hydroxypropyl)amine can be synthesized through the nitrosation of diisopropanolamine. The reaction typically involves the use of nitrosating agents such as sodium nitrite in an acidic medium. The reaction conditions must be carefully controlled to ensure the formation of the desired nitrosamine compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Nitrosobis(2-hydroxypropyl)amine undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce this compound. These reactions often require anhydrous conditions to prevent hydrolysis.
Substitution: Substitution reactions involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as N-nitroso derivatives and hydroxylated compounds. These products are valuable for further research and industrial applications .
Scientific Research Applications
N-Nitrosobis(2-hydroxypropyl)amine is widely used in scientific research due to its carcinogenic properties. It is employed in studies related to:
Carcinogenesis: Used to induce tumors in experimental animals to study the mechanisms of cancer development.
Toxicology: Helps in understanding the toxic effects of nitrosamines on different organs and tissues.
Pharmacology: Utilized in the development of new drugs and therapeutic agents by studying its interactions with biological molecules.
Analytical Chemistry: Serves as a reference standard for the development and validation of analytical methods for detecting nitrosamines in various samples.
Comparison with Similar Compounds
Similar Compounds
N-Nitrosodiisopropanolamine: Shares similar structural features and carcinogenic properties with N-Nitrosobis(2-hydroxypropyl)amine.
N-Nitrosobis(2-oxopropyl)amine: Another nitrosamine compound with similar genotoxic effects.
N-Nitroso(2-hydroxypropyl)(2-oxopropyl)amine: Exhibits similar metabolic pathways and biological effects.
Uniqueness
This compound is unique due to its specific metabolic activation and the formation of distinct DNA adducts. Its ability to induce tumors in multiple organs makes it a valuable compound for studying the mechanisms of carcinogenesis and developing new therapeutic strategies .
Properties
IUPAC Name |
N,N-bis(2-hydroxypropyl)nitrous amide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O3/c1-5(9)3-8(7-11)4-6(2)10/h5-6,9-10H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIGYIKCFSPQRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC(C)O)N=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021021 | |
Record name | Nitrosobis(2-hydroxypropyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow viscous liquid; [OSHA] | |
Record name | N-Nitrosodiisopropanolamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21307 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
53609-64-6 | |
Record name | N-Bis(2-hydroxypropyl)nitrosamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53609-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diisopropanolnitrosamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053609646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitrosobis(2-hydroxypropyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(2-hydroxypropyl)(nitroso)amino]propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-NITROSODIISOPROPANOLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4J072HB2ND | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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